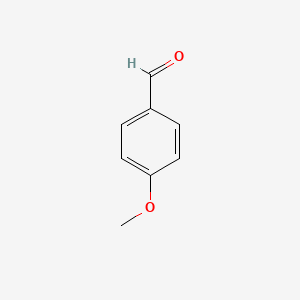

4-Methoxybenzaldehyde

Description

4-Methoxybenzaldehyde has been reported in Brunneoporus juniperinus, Decalepis hamiltonii, and other organisms with data available.

RN given refers to cpd with specified locants for methoxy moieties; structure in Merck, 9th ed, #696

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNZINYAWTAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026997 | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to slightly yellow liquid with a Intensely sweet, floral odour | |

| Record name | Benzaldehyde, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Anisaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

255 °C, 248.00 to 249.00 °C. @ 760.00 mm Hg | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

116 °C (241 °F) - closed cup | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.29X10+3 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene., Soluble in 5 volumes of 5% alcohol, 4.29 mg/mL at 25 °C, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1191 g/cu cm at 15 °C, 1.115-1.123 | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 3.29X10-2 mm Hg at 25 °C (extrapolated) | |

| Record name | p-Anisaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless to pale yellow liquid | |

CAS No. |

123-11-5, 50984-52-6 | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA5V6656V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

0 °C | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Methoxybenzaldehyde (also known as p-Anisaldehyde), a pivotal organic compound in research and development. We will delve into its core physicochemical properties, explore its chemical reactivity, detail its synthesis and spectroscopic characterization, and discuss its significant applications, particularly within the pharmaceutical and fine chemical industries. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights.

Introduction: The Versatile Aromatic Aldehyde

This compound (CAS No. 123-11-5) is an aromatic aldehyde consisting of a benzene ring substituted with a methoxy group and a formyl group at the para (4) position.[1] This substitution pattern, particularly the electron-donating methoxy group, significantly influences the molecule's reactivity and physical characteristics compared to unsubstituted benzaldehyde.[2] It is a naturally occurring compound found in essential oils of plants like anise, fennel, and star anise, from which it derives its common name, Anisaldehyde.[3][4] Its pleasant, sweet, hawthorn-like aroma has made it a staple in the fragrance and flavor industries.[3][5] However, its true value in the scientific community lies in its role as a versatile synthetic intermediate for high-value chemicals, including pharmaceuticals, agrochemicals, and dyes.[2][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[5][7] Its physical state can be deceiving, as its melting point is close to ambient temperature, and it may solidify if cooled.[3] The compound is sensitive to air and light, readily oxidizing to the less fragrant p-anisic acid, necessitating proper storage under an inert atmosphere.[7][8][9]

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | [3][8] |

| Molecular Weight | 136.15 g/mol | [1][10] |

| Appearance | Clear, colorless to pale yellow liquid | [5][7] |

| Odor | Sweet, powdery, reminiscent of hawthorn | [1][3] |

| Melting Point | -1°C to 2°C (30.2°F to 35.6°F) | [8][10][11] |

| Boiling Point | 247-249°C (478-480°F) at 760 mmHg | [4][8][12] |

| Density | ~1.12 g/cm³ at 25°C | [12][13] |

| Vapor Density | 4.7 (Air = 1) | [1][3] |

| Flash Point | 116°C (241°F) - Closed Cup | [1][5][12] |

| Water Solubility | 2 - 4.29 g/L at 20-25°C (Poorly soluble) | [1][12] |

| Organic Solvent Solubility | Miscible with ethanol, ether, acetone, chloroform, benzene | [3][8] |

| logP (Octanol/Water) | 1.56 - 1.76 | [1][9] |

| Refractive Index (n20/D) | ~1.573 | [11][12] |

| CAS Number | 123-11-5 | [1] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by two primary functional groups: the aldehyde and the electron-rich methoxy-substituted benzene ring.

-

Aldehyde Group Reactions: The formyl group is the primary site of reactivity. It readily undergoes nucleophilic addition and condensation reactions. It can be:

-

Oxidized to form 4-methoxybenzoic acid (anisic acid). This can occur slowly on exposure to air.[3]

-

Reduced to form 4-methoxybenzyl alcohol (anise alcohol).

-

Engaged in Condensation Reactions , such as the Aldol or Claisen-Schmidt condensation, with enolates derived from ketones or other aldehydes. This is a cornerstone of its use in building more complex molecular scaffolds.[14]

-

-

Influence of the Methoxy Group: The methoxy group is a powerful electron-donating group. It activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions (relative to the methoxy group). This electronic effect also stabilizes the carbocation intermediate formed during reactions at the aldehyde, influencing reaction rates.[2]

Logical Relationship: Claisen-Schmidt Condensation

A prime example of its synthetic utility is the base-catalyzed Claisen-Schmidt condensation with a ketone, such as acetophenone. This reaction is fundamental in carbon-carbon bond formation. The methoxy group's electron-donating nature makes the aldehyde's carbonyl carbon highly susceptible to nucleophilic attack.

Caption: Claisen-Schmidt condensation workflow.[14]

Synthesis and Purification

Commercially, this compound is often prepared via the oxidation of 4-methoxytoluene (p-cresyl methyl ether).[4] Other established routes include the ozonolysis of anethole, which is naturally derived.[15]

Experimental Protocol: Synthesis via Oxidation of 4-Methoxytoluene

This protocol outlines a general laboratory procedure. The causality behind using a phase-transfer catalyst is to facilitate the interaction between the aqueous oxidant and the organic substrate.

Objective: To synthesize this compound from 4-methoxytoluene.

Materials:

-

4-Methoxytoluene

-

Potassium permanganate (KMnO₄)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Dichloromethane (DCM)

-

Sodium bisulfite

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxytoluene and dichloromethane. Add the phase-transfer catalyst.

-

Oxidant Addition: Prepare a solution of potassium permanganate in water. Add this solution slowly to the stirring organic mixture over 1-2 hours. The reaction is exothermic; maintain the temperature using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate). A solution of para-anisaldehyde with acid and ethanol can be used as a stain for TLC plates, which helps in the easy identification of different compounds.[8]

-

Workup: Once the starting material is consumed, quench the reaction by slowly adding solid sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following is a guide to the expected spectroscopic signatures for this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.[16]

-

¹H NMR (Proton NMR): The spectrum is highly characteristic.

-

~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).

-

~7.8 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.

-

~7.0 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.

-

~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

-

-

¹³C NMR (Carbon NMR):

-

~191 ppm: Aldehyde carbonyl carbon.

-

~164 ppm: Aromatic carbon attached to the methoxy group.

-

~132 ppm: Aromatic carbons ortho to the aldehyde.

-

~130 ppm: Aromatic carbon attached to the aldehyde.

-

~114 ppm: Aromatic carbons ortho to the methoxy group.

-

~55 ppm: Methoxy carbon.

-

-

FT-IR (Infrared Spectroscopy):

-

~2830 and ~2730 cm⁻¹: C-H stretches of the aldehyde group (Fermi doublet).

-

~1685 cm⁻¹: Strong C=O (carbonyl) stretching vibration.

-

~1600 and ~1580 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1260 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

-

~1020 cm⁻¹: Symmetric C-O-C stretch.

-

-

Mass Spectrometry (MS):

Applications in Research and Drug Development

While widely used in fragrances, the primary role of this compound in a research context is as a chemical building block.[2]

-

Pharmaceutical Synthesis: It is a critical intermediate for a range of pharmaceuticals. Its structure is incorporated into drugs such as antihistamines, cardiovascular agents, and antibiotics.[2][6] For example, it is a precursor in the synthesis of the antimicrobial drug hydroxylamine carbapenem.[18]

-

Agrochemicals: The compound serves as a foundational component in the creation of pesticides and herbicides, contributing to crop protection.[6]

-

Analytical Chemistry: A solution of p-anisaldehyde in acid and ethanol is a widely used staining agent in thin-layer chromatography (TLC).[4][8] It reacts with various compounds on the TLC plate upon heating to produce a range of colors, allowing for the visualization and differentiation of otherwise invisible spots.

-

Antifungal Research: Recent studies have highlighted its antifungal activity against various fungal strains, including Candida and Fusarium graminearum, suggesting potential applications in agriculture and food preservation.[13][19]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It may cause skin, eye, and respiratory tract irritation.[7][20] It is considered harmful if swallowed.[7][20] Some data suggests it is suspected of damaging fertility or the unborn child.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][21] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[8][9] It is sensitive to air and light; storage under a nitrogen blanket in a tightly sealed, opaque container is recommended to prevent oxidation.[7][9]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Anisaldehyde, 99+%. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. (n.d.). Material Safety Data Sheet p-Anisaldehyde. [Link]

-

Synerzine. (2022). SAFETY DATA SHEET p-Anisaldehyde (Natural). [Link]

-

Bio-Active Co. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. [Link]

-

Volochem Inc. (2015). This compound Safety Data Sheet. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0029686). [Link]

-

Liu, C., Li, J., Chen, H., & Zare, R. N. (2019). Scale-Up of Microdroplet Reactions by Heated Ultrasonic Nebulization. ResearchGate. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde. [Link]

-

FooDB. (2018). Showing Compound this compound (FDB000872). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: this compound's Role in Pharmaceutical and Industrial Synthesis. [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.

-

Yu, J., Shen, M., Deng, L., Gan, L., & Ha, C. (2012). Facile one-pot synthesis of anisaldehyde. ResearchGate. [Link]

- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

-

Homework.Study.com. (n.d.). Discuss the mechanism of the aldol reaction between this compound and acetophenone. [Link]

-

Chegg.com. (2022). Solved The mass spectrum of this compound B is shown. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Li, G., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology. [Link]

Sources

- 1. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jinbonchem.com [jinbonchem.com]

- 3. p-Anisaldehyde | 123-11-5 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0029686) [hmdb.ca]

- 5. synerzine.com [synerzine.com]

- 6. nbinno.com [nbinno.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. volochem.com [volochem.com]

- 12. This compound for synthesis 123-11-5 [sigmaaldrich.com]

- 13. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 14. homework.study.com [homework.study.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Solved The mass spectrum of this compound B is shown | Chegg.com [chegg.com]

- 18. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 19. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

- 20. bio.vu.nl [bio.vu.nl]

- 21. carlroth.com [carlroth.com]

Topic: p-Anisaldehyde - A Comprehensive Guide to its Structural Formula and Isomeric Landscape

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword

In the landscape of organic chemistry, few molecules offer the blend of aromatic simplicity and functional versatility seen in anisaldehyde. While widely recognized for its characteristic sweet, anise-like aroma, its true value in scientific research and development lies in its chemical reactivity and the distinct properties of its structural isomers. This guide is designed to move beyond a surface-level description, providing a deep, mechanistic understanding of p-Anisaldehyde and its isomeric counterparts. As professionals in drug development and chemical synthesis, a thorough grasp of these nuances is not merely academic—it is fundamental to innovation, enabling the rational design of synthetic pathways and the precise control of molecular properties. We will explore the causality behind experimental choices and present self-validating protocols essential for rigorous scientific inquiry.

Section 1: The Archetype - p-Anisaldehyde's Core Identity

p-Anisaldehyde, systematically named 4-methoxybenzaldehyde, is an aromatic aldehyde that serves as a cornerstone in the flavor, fragrance, and pharmaceutical industries.[1][2][3] Its molecular architecture consists of a benzene ring where an aldehyde group (-CHO) and a methoxy group (-OCH₃) are positioned at opposite ends—the para (1,4) configuration.[1][4] This symmetrical arrangement is a key determinant of its physical and chemical properties.

The aldehyde functional group is the primary hub of reactivity, readily participating in nucleophilic additions, oxidations to p-anisic acid, and reductions to p-anisyl alcohol.[6] The methoxy group, an electron-donating entity, activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. This dual functionality makes p-Anisaldehyde a highly versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) like antihistamines.[7][8][9]

Section 2: The Isomeric Family - A Study in Positional Variance

The molecular formula C₈H₈O₂ gives rise to three constitutional isomers of anisaldehyde, differentiated by the relative positions of the aldehyde and methoxy groups on the benzene ring.[1][4] While p-Anisaldehyde is the most common, its ortho and meta isomers are also significant, each possessing a unique chemical signature.

-

p-Anisaldehyde (this compound): The 1,4-substitution pattern results in a highly symmetric molecule.

-

o-Anisaldehyde (2-methoxybenzaldehyde): The adjacent 1,2-substitution allows for potential intramolecular interactions between the functional groups.[10]

-

m-Anisaldehyde (3-methoxybenzaldehyde): The 1,3-substitution provides an asymmetric electronic distribution distinct from the other two isomers.[11]

These subtle shifts in molecular geometry have profound consequences on the bulk physical properties of the compounds, a critical consideration for purification and characterization.

Data Presentation: Comparative Physical Properties of Anisaldehyde Isomers

The distinct physical constants of the isomers, summarized below, are a direct consequence of their differing molecular symmetries and intermolecular forces. This data is foundational for developing separation protocols, such as fractional distillation or crystallization.

| Property | p-Anisaldehyde (para) | o-Anisaldehyde (ortho) | m-Anisaldehyde (meta) |

| Melting Point | -1 °C[1] | 34-40 °C[12][13] | Liquid at room temp. |

| Boiling Point | 248 °C[1] | 238 °C[12][14] | ~230 °C (at 760 mmHg)[15] |

| Density (at 25°C) | 1.119 g/mL[1] | 1.127 g/mL[12][14] | 1.116-1.122 g/mL[15] |

| Refractive Index (at 20°C) | 1.573 | ~1.561[14] | 1.549-1.555[11][15] |

The significantly higher melting point of the ortho isomer is particularly noteworthy and can be attributed to more efficient crystal lattice packing compared to its counterparts.

Section 3: Visualization of Structural Relationships

To clarify these structural distinctions, the following diagrams illustrate the molecular architecture and isomeric relationships.

Caption: Molecular structure of p-Anisaldehyde.

Sources

- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 2. The Versatile Applications and Storage of p-Anisaldehyde in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. alignchemical.com [alignchemical.com]

- 4. Anisaldehyde [chemeurope.com]

- 5. p-Anisaldehyde | 123-11-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. haihangchem.com [haihangchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Ortho-anisaldehyde | 135-02-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. meta-anisaldehyde, 591-31-1 [perflavory.com]

- 12. chembk.com [chembk.com]

- 13. o-Anisaldehyde = 97 , FG 135-02-4 [sigmaaldrich.com]

- 14. o-Anisaldehyde | 135-02-4 [chemicalbook.com]

- 15. meta-anisaldehyde, 591-31-1 [thegoodscentscompany.com]

Spectroscopic data for p-Anisaldehyde (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of p-Anisaldehyde

Introduction

p-Anisaldehyde (4-methoxybenzaldehyde) is an aromatic aldehyde widely utilized in the flavor, fragrance, and pharmaceutical industries. Its characteristic sweet, floral scent, reminiscent of hawthorn, makes it a valuable component in many commercial products.[1] From a chemical standpoint, its deceptively simple structure—a para-substituted benzene ring bearing methoxy and formyl groups—provides a quintessential model for demonstrating the power of modern spectroscopic techniques in unambiguous molecular structure elucidation.

This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for p-Anisaldehyde. Designed for researchers and drug development professionals, this document moves beyond a mere presentation of spectra to explain the causality behind the data, grounding interpretation in the fundamental principles of spectroscopy and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[2] By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and spatial relationships of atoms. For p-Anisaldehyde, both ¹H and ¹³C NMR provide complementary and essential information.

Experimental Protocol: NMR Analysis

A robust NMR protocol is foundational to acquiring high-quality, reproducible data. The following represents a standard methodology for small molecule analysis.[3]

1.1.1 Sample Preparation

-

Accurately weigh 5-10 mg of high-purity p-Anisaldehyde (≥99.0%).

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a clean, dry vial. CDCl₃ is often preferred for its relative inertness and minimal spectral overlap with the analyte.

-

Ensure complete dissolution. If necessary, gently vortex the solution.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely. The sample is now ready for analysis.

1.1.2 Data Acquisition

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

-

Following the ¹H acquisition, acquire a ¹³C NMR spectrum using a broadband proton-decoupled pulse sequence. A greater number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of p-Anisaldehyde is characterized by four distinct signals, each providing specific structural information. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the methoxy group create a distinct electronic environment for the aromatic protons.[5]

| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| H-a | 9.88 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| H-b | 7.85 | Doublet (d) | 2H | Aromatic protons ortho to -CHO |

| H-c | 7.02 | Doublet (d) | 2H | Aromatic protons ortho to -OCH₃ |

| H-d | 3.89 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

Note: Chemical shifts are referenced to CDCl₃ and can vary slightly based on solvent and concentration.[6]

Interpretation:

-

H-a (9.88 ppm): This highly downfield signal is characteristic of an aldehydic proton. Its position far downfield is due to the strong deshielding effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond.[7] It appears as a singlet because there are no adjacent protons within three bonds to couple with.

-

H-b (7.85 ppm): These protons are ortho to the electron-withdrawing aldehyde group, which deshields them significantly, shifting them downfield relative to benzene (7.26 ppm). They appear as a doublet due to coupling with the adjacent H-c protons.[5]

-

H-c (7.02 ppm): These protons are ortho to the electron-donating methoxy group. The oxygen atom increases electron density at this position through resonance, causing a shielding effect that shifts the signal upfield. They appear as a doublet due to coupling with the adjacent H-b protons.

-

H-d (3.89 ppm): This singlet in the aliphatic region corresponds to the three equivalent protons of the methoxy group. It is a singlet as there are no neighboring protons to couple with.

Caption: ¹H NMR assignments for p-Anisaldehyde.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 190.7 | C=O | Carbonyl carbons are strongly deshielded and appear far downfield. |

| 164.6 | C-OCH₃ | Aromatic carbon attached to the electron-donating oxygen is deshielded. |

| 131.9 | CH (ortho to -CHO) | Aromatic CH carbons adjacent to the electron-withdrawing group. |

| 130.0 | C-CHO | Quaternary aromatic carbon attached to the aldehyde group. |

| 114.3 | CH (ortho to -OCH₃) | Aromatic CH carbons adjacent to the electron-donating group are shielded. |

| 55.6 | -OCH₃ | Aliphatic carbon of the methoxy group. |

Source: Spectral Database for Organic Compounds (SDBS) and ChemicalBook.[8]

Interpretation: The spectrum clearly distinguishes between the different types of carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing at ~191 ppm. The aromatic carbons have shifts determined by their substituents; the carbon attached to the methoxy group is significantly downfield (~165 ppm), while the carbons ortho to the methoxy group are shifted upfield (~114 ppm) due to resonance effects. The methoxy carbon itself appears in the aliphatic region at ~56 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Experimental Protocol: FT-IR Analysis

For a liquid sample like p-Anisaldehyde, the Attenuated Total Reflectance (ATR) or neat sample technique is efficient.[10]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Place a single drop of p-Anisaldehyde directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, generating a transmittance or absorbance spectrum.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft lab wipe.[10]

IR Spectrum Analysis

The IR spectrum of p-Anisaldehyde displays several characteristic absorption bands that confirm its key structural features.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2840, ~2740 | Medium, weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1685 | Strong, sharp | Conjugated C=O Stretch (Aldehyde) |

| ~1600, ~1580 | Strong, medium | Aromatic C=C Stretch |

| ~1260 | Strong | Aryl-O Stretch (Methoxy) |

| ~1160 | Strong | C-O Stretch (Methoxy) |

Source: Data compiled from various sources.[11][12][13]

Interpretation:

-

Aldehyde Group: The presence of the aldehyde is unequivocally confirmed by two key features:

-

A very strong, sharp absorption at ~1685 cm⁻¹. This is the carbonyl (C=O) stretch. Its frequency is lower than that of a typical saturated aldehyde (~1725 cm⁻¹) due to conjugation with the benzene ring, which weakens the C=O bond.[14][15]

-

A pair of medium-to-weak bands around 2840 and 2740 cm⁻¹. These are characteristic of the C-H bond stretch of an aldehyde and are often referred to as a "Fermi doublet."[14] The peak around 2740 cm⁻¹ is particularly diagnostic.

-

-

Aromatic Ring: The peak at ~3070 cm⁻¹ is typical for C-H stretching on an sp²-hybridized carbon of the benzene ring. The strong absorptions around 1600 and 1580 cm⁻¹ are due to C=C bond stretching vibrations within the ring.

-

Methoxy Group: The strong band at ~1260 cm⁻¹ is assigned to the stretching vibration of the aryl-O bond, and the band at ~1160 cm⁻¹ corresponds to the O-CH₃ bond stretch.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.[16]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile compound like p-Anisaldehyde.[17][18]

-

Sample Preparation: Prepare a dilute solution of p-Anisaldehyde (e.g., ~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The instrument uses a heated column to separate the analyte from the solvent and any impurities. A typical temperature program might start at 50°C and ramp up to 250°C.[19]

-

MS Analysis: As the p-Anisaldehyde elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method. This process fragments the molecule, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Mass Spectrum Analysis

The EI mass spectrum of p-Anisaldehyde reveals its molecular weight and a predictable fragmentation pathway.

| m/z Value | Proposed Fragment | Identity |

| 136 | [C₈H₈O₂]⁺˙ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | [M-H]⁺ (Loss of H radical) |

| 107 | [C₇H₇O]⁺ | [M-CHO]⁺ (Loss of formyl radical) |

| 92 | [C₆H₄O]⁺˙ | [M-CHO-CH₃]⁺˙ (Loss of methyl radical from m/z 107) |

| 77 | [C₆H₅]⁺ | [C₇H₇O-CO]⁺ (Loss of CO from m/z 107) |

Source: Data compiled from NIST WebBook and other sources.[20][21][22]

Interpretation:

-

Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the intact molecule with one electron removed, confirming the molecular weight of p-Anisaldehyde (136.15 g/mol ).[23]

-

Base Peak (m/z 135): The most intense peak (base peak) is at m/z 135. This corresponds to the loss of a single hydrogen radical from the aldehyde group, forming a very stable acylium ion. This is a characteristic fragmentation for aromatic aldehydes.

-

Key Fragments: The fragment at m/z 107 results from the loss of the entire formyl radical (•CHO, 29 Da). The subsequent loss of a methyl radical (•CH₃, 15 Da) from this fragment gives the peak at m/z 92. The peak at m/z 77 is characteristic of a phenyl cation, formed by the loss of carbon monoxide (CO, 28 Da) from the m/z 107 fragment.

Caption: Primary fragmentation pathway of p-Anisaldehyde in EI-MS.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. True structural confirmation comes from integrating the data from each method. The logical workflow below illustrates how these techniques complement one another.

Caption: Integrated workflow for the structural elucidation of p-Anisaldehyde.

Conclusion

The spectroscopic analysis of p-Anisaldehyde serves as a masterclass in structural elucidation. Mass spectrometry definitively establishes the molecular weight and key fragmentation points. Infrared spectroscopy provides rapid and unambiguous identification of the critical aldehyde, aromatic, and ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of every atom. Together, these techniques provide a self-validating system, allowing researchers to confirm the identity and purity of p-Anisaldehyde with an exceptionally high degree of confidence.

References

-

Synerzine. (n.d.). SAFETY DATA SHEET p-Anisaldehyde (Natural). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Anisaldehyde, 99+%. Retrieved from [Link]

-

Brainly. (2023). Analyze the IR spectrum of p-anisaldehyde. Retrieved from [Link]

-

University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link] (Note: Specific deep link was not available, linking to the university's main page).

-

Niinemets, Ü., & Kännaste, A. (2015). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Isoprenoids: Methods and Protocols (pp. 165-184). Humana Press. Retrieved from [Link]

-

ResearchGate. (2008). FTIR spectrum of p-anisaldehyde. Retrieved from [Link]

-

Crasto, A. (2014). p-Anisaldehyde, or this compound. NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

-

Ordóñez, M. (n.d.). IR: aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of p-anisaldehyde (a) and of [7-¹³C]. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

de Goffau, M. C., et al. (2020). Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry. Scientific Reports, 10(1), 16948. Retrieved from [Link]

-

Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(11), 1121. Retrieved from [Link]

-

ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link]

-

Chegg. (2016). Solved Consider the¹ H NMR spectrum of p-anisaldehyde. Retrieved from [Link]

-

Chegg. (2020). Solved (b) Clearly label the IR spectrum of p-anisaldehyde. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Chegg. (2019). Solved the 400 NMR of p-anisaldehyde- On this spectra, you. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. synerzine.com [synerzine.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Solved Consider the^1 H NMR spectrum of p-anisaldehyde (page | Chegg.com [chegg.com]

- 6. chegg.com [chegg.com]

- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 8. p-Anisaldehyde(123-11-5) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. brainly.com [brainly.com]

- 12. researchgate.net [researchgate.net]

- 13. Solved (b) Clearly label the IR spectrum of p-anisaldehyde | Chegg.com [chegg.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. dem.ri.gov [dem.ri.gov]

- 19. mdpi.com [mdpi.com]

- 20. p-Anisaldehyde(123-11-5) MS [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Anisaldehyde, or this compound. NMR [orgspectroscopyint.blogspot.com]

4-Methoxybenzaldehyde CAS number 123-11-5 properties

An In-depth Technical Guide to 4-Methoxybenzaldehyde (CAS 123-11-5): Properties, Synthesis, and Applications for the Research Professional

Introduction

This compound, widely known in the scientific and industrial communities as p-Anisaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂.[1] This organic compound, registered under CAS number 123-11-5, is a cornerstone molecule in various fields, prized for its distinct aromatic profile and its utility as a versatile synthetic intermediate.[2][3] While its pleasant, sweet aroma reminiscent of hawthorn has cemented its place in the fragrance and flavor industries, its true value for researchers, particularly in drug development, lies in its reactive aldehyde and electron-rich benzene ring functionalities.[1][2][4]

This guide offers a comprehensive technical overview of this compound, moving beyond its organoleptic properties to explore its core physicochemical characteristics, industrial synthesis routes, key chemical transformations, and critical applications as a building block in pharmaceutical and industrial synthesis. We will also provide essential safety, handling, and toxicological data to ensure its effective and safe use in a laboratory setting.

Nomenclature and Molecular Structure

Correctly identifying a chemical compound is paramount for reproducible research. This compound is known by several synonyms, which are often encountered in literature and chemical catalogs.

-

Systematic IUPAC Name: this compound[5]

-

Common Names: p-Anisaldehyde, Anisaldehyde, Anisic aldehyde, Aubépine[3][6]

-

CAS Number: 123-11-5[4]

-

Canonical SMILES: COC1=CC=C(C=C1)C=O[5]

The molecule consists of a benzene ring substituted with a formyl group (-CHO) and a methoxy group (-OCH₃) at the para (1,4) positions.[4] The methoxy group is an electron-donating group, which influences the reactivity of both the aromatic ring and the aldehyde function.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for experimental design, from selecting appropriate solvents to establishing safe reaction conditions. This compound is a colorless to pale yellow liquid with a characteristic strong, sweet, floral aroma.[2][4]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][6][8] |

| Odor | Sweet, floral, anise-like, hawthorn | [2][4][8] |

| Melting Point | -1 to 0 °C (30.2 to 32 °F) | [5][7][9] |

| Boiling Point | 248-249 °C (478-480 °F) at 760 mmHg | [7][8][9] |

| Flash Point | 116 °C (241 °F) - closed cup | [5][8] |

| Density | 1.119 - 1.121 g/mL at 25 °C | [3][10] |

| Refractive Index (n20/D) | 1.571 - 1.574 | [3][9][11] |

| Vapor Pressure | 0.03 mmHg at 25 °C | [5] |

| Vapor Density | 4.7 (Air = 1) | [5][7] |

| Water Solubility | 2 g/L at 20 °C (Slightly soluble) | [3][7] |

| Solubility in Organics | Miscible with ethanol, ether, acetone, chloroform | [3] |

| logP (n-octanol/water) | 1.56 | [3][7] |

| Stability | Air sensitive; oxidizes on exposure to air. Stable under recommended storage conditions. | [6][7] |

Synthesis and Industrial Production

The commercial availability of this compound is underpinned by several robust industrial synthesis methods. The choice of pathway is often dictated by the availability of precursors and economic efficiency.

1. Oxidation of p-Methoxytoluene: This is one of the most established and commercially significant routes.[12] It involves the oxidation of the methyl group of p-methoxytoluene (also known as p-cresyl methyl ether). Common oxidizing agents include manganese dioxide (MnO₂) in the presence of sulfuric acid.[12][13] The process requires precise control over reaction conditions like temperature and reactant concentration to maximize the yield of the aldehyde and minimize the formation of the over-oxidation byproduct, anisic acid.[12]

-

Schiff Base Formation: It reacts with primary amines to form imines, also known as Schiff bases. This reaction is important for the synthesis of various heterocyclic compounds and ligands. [11]

Applications in Research and Drug Development

The synthetic versatility of this compound makes it an indispensable intermediate in several high-value applications.

-

Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmaceuticals. [1][14]Its structure is incorporated into drugs such as antihistamines, anti-Parkinson's agents, and cardiovascular drugs. [1][2]It is also a precursor for manufacturing certain antibiotics. [15]* Agrochemicals and Dyes: Beyond pharmaceuticals, it is a foundational component in the synthesis of pesticides, herbicides, and specialized dyes, highlighting its broad industrial utility. [2][14][16]* Analytical Chemistry (TLC Staining): A solution of p-anisaldehyde in acid and ethanol is a widely used visualization reagent in thin-layer chromatography (TLC). [2][4]When a developed TLC plate is dipped in this reagent and heated, different chemical compounds on the plate form distinct colored spots, allowing for easy identification and differentiation of products in a reaction mixture. [4]

Spectroscopic Data for Characterization

Accurate characterization is essential for verifying the identity and purity of starting materials and products. The following are typical spectroscopic signatures for this compound.

| Spectroscopy | Characteristic Features |

| ¹H NMR (CDCl₃) | δ ≈ 9.8 (s, 1H, -CHO), δ ≈ 7.8 (d, 2H, Ar-H ortho to CHO), δ ≈ 7.0 (d, 2H, Ar-H meta to CHO), δ ≈ 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ≈ 191 (-CHO), δ ≈ 164 (Ar-C-OCH₃), δ ≈ 132 (Ar-CH), δ ≈ 130 (Ar-C-CHO), δ ≈ 114 (Ar-CH), δ ≈ 55 (-OCH₃) |

| IR (Infrared) | ~2830, 2730 cm⁻¹ (C-H stretch of aldehyde), ~1685 cm⁻¹ (C=O stretch of aldehyde), ~1600, 1580 cm⁻¹ (C=C stretch of aromatic ring), ~1260, 1030 cm⁻¹ (C-O stretch of ether) |

| Mass Spec (EI) | m/z = 136 (M⁺), 135 (M-H)⁺, 107 (M-CHO)⁺, 92, 77 |

Note: Exact chemical shifts (δ) and absorption frequencies (cm⁻¹) can vary slightly depending on the solvent and instrument used.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and awareness of potential hazards are crucial. This compound is an irritant and requires careful handling.

Summary of Hazards and Precautionary Measures:

| Aspect | Details | Source(s) |

| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. May be harmful if swallowed. Chronic exposure may lead to organ weight and blood changes. Laboratory experiments have shown mutagenic effects. | [6][17] |

| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical aid. | [6][17] |

| First Aid: Skin | Flush skin with plenty of water. Remove contaminated clothing. Get medical aid if irritation develops. | [6][17] |

| First Aid: Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical aid. | [6][17] |

| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid. | [6][17] |

| Personal Protective Equipment | Wear chemical splash goggles, appropriate protective gloves, and clothing to prevent skin exposure. Use in a well-ventilated area or with a fume hood. | [6] |

| Handling and Storage | Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Keep container tightly closed when not in use. Store in a cool, dry place away from direct sunlight. Due to its sensitivity to air, storage under a nitrogen blanket is recommended. | [6] |

| Toxicology Data | LD50 Oral (Rat): 3210 mg/kg. LD50 Dermal (Rabbit): >5000 mg/kg. | [7] |

| Environmental Hazards | Harmful to aquatic life with long-lasting effects. Avoid release to the environment. | [8][18] |

Conclusion

This compound (CAS 123-11-5) is far more than a simple fragrance compound. Its well-defined physicochemical properties, established synthesis routes, and predictable reactivity make it an exceptionally valuable and versatile building block for the modern research chemist. For professionals in drug discovery and development, its ability to participate in crucial carbon-carbon bond-forming reactions and serve as a precursor to complex pharmaceutical agents underscores its strategic importance. By understanding its properties, synthesis, and safety protocols, researchers can effectively harness the synthetic potential of this fundamental chemical intermediate to drive innovation in medicine and materials science.

References

-

4-Anisaldehyde - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Material Safety Data Sheet - p-Anisaldehyde, 99+%. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

-

SAFETY DATA SHEET p-Anisaldehyde (Natural). (n.d.). Synerzine. Retrieved January 7, 2026, from [Link]

-

Understanding this compound: Properties, Uses, and Sourcing with NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound | C8H8O2 | CID 31244. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Liu, C., Li, J., Chen, H., & Zare, R. N. (2019). Scale-Up of Microdroplet Reactions by Heated Ultrasonic Nebulization. Angewandte Chemie International Edition, 58(38), 13324-13328. Retrieved from [Link]

-

This compound: The Dual-Faced Beauty of the Fragrance World. (2025, October 24). Retrieved January 7, 2026, from [Link]

-

Discuss the mechanism of the aldol reaction between this compound and acetophenone. (n.d.). Homework.Study.com. Retrieved January 7, 2026, from [Link]

-

Material Safety Data Sheet p-Anisaldehyde MSDS# 90026. (n.d.). Bio. Retrieved January 7, 2026, from [Link]

-

Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

- Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. (2021). Google Patents.

-

Safety Data Sheet: 4-Anisaldehyde. (n.d.). Carl ROTH. Retrieved January 7, 2026, from [Link]

-

Anisic aldehyde (CAS N° 123-11-5). (n.d.). ScenTree. Retrieved January 7, 2026, from [Link]

-

The Chemical Backbone: this compound's Role in Pharmaceutical and Industrial Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

- Production of anisaldehyde. (1976). Google Patents.

- Method for synthesizing environment-friendly p-methoxybenzaldehyde. (2019). Google Patents.

-

An Introduction to Aldol Condensation. (2014, September 15). AZoM. Retrieved January 7, 2026, from [Link]

Sources

- 1. jinbonchem.com [jinbonchem.com]

- 2. nbinno.com [nbinno.com]

- 3. p-Anisaldehyde | 123-11-5 [chemicalbook.com]

- 4. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]

- 5. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. synerzine.com [synerzine.com]

- 9. volochem.com [volochem.com]

- 10. 对茴香醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. ScenTree - Anisic aldehyde (CAS N° 123-11-5) [scentree.co]

- 12. nbinno.com [nbinno.com]

- 13. US3985809A - Production of anisaldehyde - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 16. chemimpex.com [chemimpex.com]

- 17. bio.vu.nl [bio.vu.nl]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Synonyms and common names for 4-Methoxybenzaldehyde

An In-Depth Technical Guide to 4-Methoxybenzaldehyde: Nomenclature, Properties, and Applications

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an aromatic aldehyde of significant interest, occupies a pivotal role across diverse scientific disciplines, from pharmaceutical synthesis to analytical chemistry. While widely recognized by its common name, p-anisaldehyde, for its characteristic sweet, floral aroma reminiscent of hawthorn, its utility extends far beyond the realms of fragrance and flavor.[1][2] The molecule's unique electronic structure, featuring a methoxy group (-OCH₃) at the para position to the aldehyde moiety, imparts a nuanced reactivity profile that makes it an invaluable synthon, or building block, in organic chemistry.[1][3] This guide offers a comprehensive technical overview of this compound, consolidating its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on providing practical, field-proven insights for the research and drug development professional.

Nomenclature and Chemical Identification

Precise identification of chemical entities is fundamental to reproducible scientific research. This compound is known by a variety of synonyms and trade names, a reflection of its long history of use in both industrial and academic settings. The International Union of Pure and Applied Chemistry (IUPAC) designates "this compound" as the preferred name.[4][5] A comprehensive list of identifiers is provided below to facilitate unambiguous cross-referencing in literature and databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Source(s) |

| Preferred IUPAC Name | This compound | [4][5] |

| Systematic IUPAC Name | 4-Methoxybenzenecarbaldehyde | [4] |

| Common Synonyms | p-Anisaldehyde, Anisaldehyde, Anisic aldehyde, para-Anisaldehyde | [5][6][7] |

| Other Names | Aubépine, Crategine, p-Formylanisole, Obepin | [6][8] |

| CAS Number | 123-11-5 | [4][9] |

| PubChem CID | 31244 | [6] |

| EC Number | 204-602-6 | [9][10] |

| UNII | 9PA5V6656V | [4] |

| Chemical Formula | C₈H₈O₂ | [4] |

| InChI Key | ZRSNZINYAWTAHE-UHFFFAOYSA-N | [5] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective application in experimental design, from reaction setup to purification and analysis. This compound is a colorless to pale yellow liquid at room temperature.[6][11] The para-methoxy group exerts a significant electron-donating effect, which influences the reactivity of both the aldehyde group and the aromatic ring, distinguishing it from unsubstituted benzaldehyde.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 136.15 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Odor | Sweet, floral, anise, hawthorn-like | [1][4][11] |

| Melting Point | -1 to 0 °C (272 to 273 K) | [4][6] |

| Boiling Point | 248 - 249 °C (521 - 522 K) at 1013 hPa | [4][12] |

| Density | 1.119 - 1.12 g/cm³ at 25 °C | [4][12] |

| Solubility in Water | 2 - 3 g/L at 20 °C | [11][12] |

| Vapor Pressure | <1 hPa at 20 °C | [12] |

| Flash Point | 108 - 116 °C (closed cup) | [4][6] |

| Refractive Index (n²⁰/D) | 1.573 | [10][12] |

Spectroscopic Data for Structural Elucidation

For the research scientist, spectroscopic data is the definitive fingerprint of a molecule. The following data are characteristic of this compound and are crucial for reaction monitoring and quality control.

-

¹H NMR (CDCl₃, 400 MHz): Key signals include a singlet for the aldehyde proton (δ ≈ 9.87 ppm), two doublets for the aromatic protons (δ ≈ 7.83 and 7.00 ppm, characteristic of a 1,4-disubstituted ring), and a singlet for the methoxy protons (δ ≈ 3.87 ppm).[13]

-

¹³C NMR (CDCl₃, 75.5 MHz): Characteristic peaks appear at δ ≈ 190.5 (aldehyde C=O), 164.5, 132.0, 130.0, 114.3 (aromatic carbons), and 55.4 (methoxy carbon).[13]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is observed around 1684-1702 cm⁻¹.[10][13] Additional peaks for C-H stretches of the aromatic ring and aldehyde, and the C-O stretch of the ether group are also present.[10]

-

Mass Spectrometry (EI): The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z = 136. The most abundant fragment is typically the M-1 peak at m/z = 135, corresponding to the loss of the aldehydic hydrogen.[14]

Synthesis and Manufacturing

Commercially, this compound is most often prepared via the oxidation of precursors like 4-methoxytoluene (p-cresyl methyl ether) or anethole, a major component of anise oil.[5][15] These industrial processes often utilize oxidants such as manganese dioxide.[5] For laboratory-scale synthesis, a variety of methods are available. A reliable and high-yield procedure involves the selective oxidation of the corresponding primary alcohol, 4-methoxybenzyl alcohol.

Experimental Protocol: Laboratory Synthesis via Oxidation

This protocol describes the selective oxidation of 4-methoxybenzyl alcohol to this compound using an iodine-based system in an aqueous medium, which represents an environmentally conscious approach by avoiding heavy metals and organic solvents.[13]

Materials:

-

4-Methoxybenzyl alcohol (1 mmol, 138 mg)

-

Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

-

Potassium iodide (KI) (0.25 mmol, 41.5 mg)

-

Iodine (I₂) (0.25 mmol + 0.75 mmol, 63.5 mg + 190.5 mg)

-

Deionized water

-

50 mL two-necked round-bottom flask, magnetic stirrer, reflux condenser, oil bath

Procedure:

-

Setup: To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxybenzyl alcohol (1 mmol), potassium carbonate (1.5 mmol), and 2 mL of water.

-

Initial Heating: Stir the mixture in an oil bath preheated to 90 °C for 5 minutes.

-

Reagent Addition: Add an aqueous solution of KI (0.25 mmol) and I₂ (0.25 mmol). Subsequently, add the remaining powdered I₂ (0.75 mmol) portion-wise over 5 minutes.

-

Reaction: Continue heating the mixture at 90 °C with vigorous stirring for approximately 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product with an appropriate organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.[13]

Caption: Laboratory synthesis workflow for this compound.

Key Applications in Research and Drug Development

The utility of this compound is defined by its versatile reactivity, making it a cornerstone intermediate and reagent in multiple scientific domains.

A Versatile Synthetic Intermediate

The aldehyde functional group is a hub of chemical reactivity, readily undergoing nucleophilic additions, condensations (e.g., Wittig, Knoevenagel), oxidations to the carboxylic acid, and reductions to the alcohol.[16] The para-methoxy group is strongly activating and ortho-, para-directing for electrophilic aromatic substitution, further expanding its synthetic potential.[1] This dual reactivity makes it a critical starting material for synthesizing pharmaceuticals, including antihistamines and cardiovascular agents, as well as agrochemicals and dyes.[1][2][17]

An Indispensable Tool in Analytical Chemistry: TLC Staining

In nearly every organic chemistry lab, this compound serves as the active component in p-anisaldehyde stain, a widely used universal developing agent for Thin Layer Chromatography (TLC).[15][16] Upon heating, the stain reacts with a broad range of nucleophilic functional groups on the TLC plate to produce distinctly colored spots, allowing for the visualization of otherwise invisible compounds.[1][18]

Mechanism of Action: The staining process operates under strongly acidic conditions. The aldehyde is activated by protonation, making it highly electrophilic. It can then undergo acetalization reactions with alcohols or condensation (Aldol-type) reactions with enolizable ketones present on the TLC plate.[1][18] These reactions result in the formation of highly conjugated, colored products, such as triphenylmethane-type dyes or other conjugated cations.[1][18] The diversity of colors produced often provides preliminary information about the nature of the functional groups present.[19]

Caption: Simplified mechanism of p-anisaldehyde as a TLC stain.